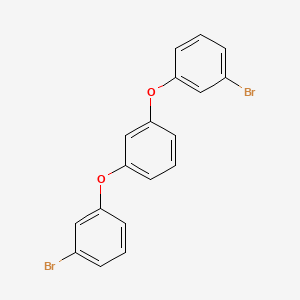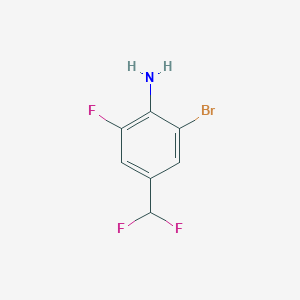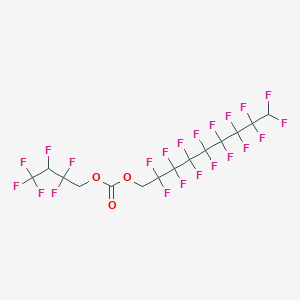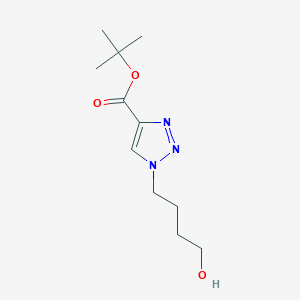
1,3-Bis(3-bromophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis(3-bromophenoxy)- is an organic compound with the molecular formula C18H12Br2O2 It is a derivative of benzene, where two bromophenoxy groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(3-bromophenoxy)- typically involves the reaction of 1,3-dihydroxybenzene with 3-bromophenol in the presence of a suitable base and a solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The general reaction scheme is as follows:
- Dissolve 1,3-dihydroxybenzene and 3-bromophenol in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the reaction mixture.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(3-bromophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(3-bromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Quinones and other oxidized phenolic compounds.
Reduction Reactions: Hydroxy derivatives of the original compound.
Scientific Research Applications
Benzene, 1,3-bis(3-bromophenoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(3-bromophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma-bond with the benzene ring . This generates a positively charged intermediate, which then undergoes further reactions to yield the final product . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Benzene, 1,3-bis(3-bromophenoxy)- can be compared with other similar compounds such as:
Benzene, 1,3-bis(4-bromophenoxy)-: Similar structure but with bromine atoms at different positions.
Benzene, 1,3-bis(3,4-dicyanophenoxy)-:
Benzene, 1,3-bis(3-hydroxyphenoxy)-: Hydroxy groups instead of bromine, leading to different reactivity and biological activities.
Properties
CAS No. |
32220-74-9 |
|---|---|
Molecular Formula |
C18H12Br2O2 |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
1,3-bis(3-bromophenoxy)benzene |
InChI |
InChI=1S/C18H12Br2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H |
InChI Key |
HONAMWKAGCGSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)





![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
